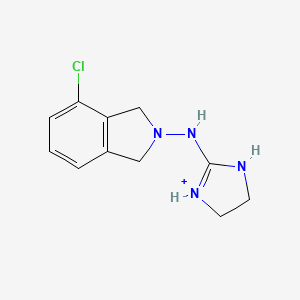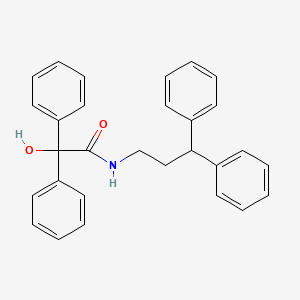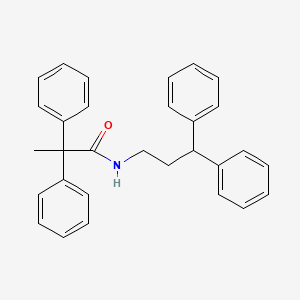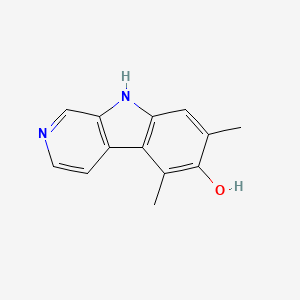
6-Hydroxy-5,7-dimethyl-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,7-dimethyl-beta-carboline is a member of the beta-carboline family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine ring fused to an indole framework. Beta-carbolines are found in various natural sources, including plants, marine organisms, and mammals, and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-carbolines, including 6-Hydroxy-5,7-dimethyl-beta-carboline, often involves the Pictet-Spengler reaction, which is a condensation reaction between a tryptamine and an aldehyde or ketone. Another common method is the Bischler-Napieralski reaction, which involves the cyclization of a beta-phenylethylamine derivative .
Industrial Production Methods: Industrial production of beta-carbolines typically employs metal-catalyzed reactions. For example, palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes can be used to produce beta-carboline derivatives. This method utilizes elemental oxygen for C-H bond activation .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,7-dimethyl-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro-beta-carbolines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential neuroprotective and neurotoxic effects.
Medicine: It shows promise as a therapeutic agent for conditions such as Parkinson’s disease and cancer.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7-dimethyl-beta-carboline involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial complex I, leading to increased production of reactive oxygen species (ROS) and induction of cell apoptosis. This compound can also interact with neurotransmitter systems, affecting brain function and behavior .
Comparison with Similar Compounds
Harmane: Another beta-carboline with neuroactive properties.
Harmine: Known for its psychoactive effects and potential therapeutic applications.
Norharman: A beta-carboline with neurotoxic effects.
Uniqueness: 6-Hydroxy-5,7-dimethyl-beta-carboline is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic development .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,7-dimethyl-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-7-5-10-12(8(2)13(7)16)9-3-4-14-6-11(9)15-10/h3-6,15-16H,1-2H3 |
InChI Key |
RRUTVQQPPTZUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-[(1S)-cyclohex-2-en-1-yl]-7,9-difluoro-2,2,4-trimethyl-1,5-dihydrochromeno[3,4-f]quinoline](/img/structure/B10793024.png)
![2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793026.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
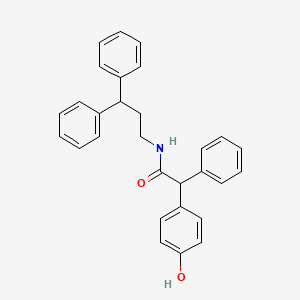
![2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793061.png)
![1-(4-Fluorophenyl)-4-(3-hydroxy-3-phenyl-8-aza-bicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B10793072.png)
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)
